molecular formula C15H14O3 B1427717 Methyl 3-(p-tolyloxy)benzoate CAS No. 78303-09-0

Methyl 3-(p-tolyloxy)benzoate

Cat. No. B1427717
CAS RN: 78303-09-0
M. Wt: 242.27 g/mol
InChI Key: DPSCCQUGLOXIEJ-UHFFFAOYSA-N
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Description

“Methyl 3-(p-tolyloxy)benzoate” is a chemical compound with the CAS Number: 78303-09-0 . It has a molecular weight of 242.27 and its IUPAC name is methyl 3- (4-methylphenoxy)benzoate .


Molecular Structure Analysis

“Methyl 3-(p-tolyloxy)benzoate” contains a total of 33 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic ether .


Physical And Chemical Properties Analysis

“Methyl 3-(p-tolyloxy)benzoate” is a colorless to light yellow liquid . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Agriculture: Insecticide

  • Field : Agriculture
  • Application : Methyl Benzoate is used as an environmentally safe insecticide . It occurs naturally as a metabolite in plants, and its odor is an attractant to some insects .
  • Method : Since 2016, many studies have shown that Methyl Benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
  • Results : The studies conclude that Methyl Benzoate is a very promising candidate for use in integrated pest management under either greenhouse or field conditions .

Pest Control: Repellent

  • Field : Pest Control
  • Application : Methyl Benzoate and its analogs are used as repellents against the common bed bug, Cimex lectularius .
  • Method : The study evaluates Cimex lectularius behavior in the presence of attractive elements—aggregation pheromone or food source (human blood)—and the reported botanical repellent Methyl Benzoate (MB), several MB analogs, as well as the well-known insect repellent, N,N-diethyl-meta-toluamide (DEET) .
  • Results : It was found that many benzoate compounds exhibit repellency against bed bugs, with naturally occurring volatile aroma compounds methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB), exhibiting the longest-lasting repellency against both insecticide susceptible and pyrethroid resistant strains of bed bug .

Fragrance and Flavor Industry

  • Field : Fragrance and Flavor Industry
  • Application : Methyl Benzoate’s pleasing aroma has secured it a spot in the formulation of perfumes, soaps, and other beauty products . Additionally, it is used in the flavor industry, contributing a mild, sweet flavor to various food and beverage products .
  • Method : Methyl Benzoate is added to the formulation of these products due to its pleasant smell .
  • Results : The addition of Methyl Benzoate enhances the aroma and flavor of these products .

Organic Synthesis

  • Field : Chemistry
  • Application : Methyl Benzoate is employed as a reagent in organic synthesis, playing a role in the formation of a variety of complex organic compounds .
  • Method : Methyl Benzoate is used in various chemical reactions to synthesize complex organic compounds .
  • Results : The use of Methyl Benzoate in organic synthesis has led to the formation of a variety of complex organic compounds .

Eco-friendly Pest Control

  • Field : Agriculture
  • Application : Methyl Benzoate exhibits pesticide properties, particularly against insects such as the spotted lanternfly . Therefore, it’s seen applications in eco-friendly pest control strategies .
  • Method : Many studies have shown that Methyl Benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests . Methyl Benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
  • Results : Methyl Benzoate is a very promising candidate for use in integrated pest management under either greenhouse or field conditions .

Biofuel Potential

  • Field : Energy
  • Application : Methyl Benzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications .
  • Method : Research is ongoing to explore the potential of Methyl Benzoate as a biofuel .
  • Results : The potential use of Methyl Benzoate as a biofuel is still under investigation .

Safety And Hazards

“Methyl 3-(p-tolyloxy)benzoate” is associated with several hazard statements including H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information suggests avoiding breathing vapors, mist, or gas .

properties

IUPAC Name

methyl 3-(4-methylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-14-5-3-4-12(10-14)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSCCQUGLOXIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744149
Record name Methyl 3-(4-methylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(p-tolyloxy)benzoate

CAS RN

78303-09-0
Record name Methyl 3-(4-methylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kashihara - 2022 - repository.kulib.kyoto-u.ac.jp
The reductive denitration of nitroarenes via a cleavage of the C–NO2 bonds is a challenging transformation in organic synthesis. Contrary to the well-established nitration of arenes, 1 …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp

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